Diethyl Chloromaleate

描述

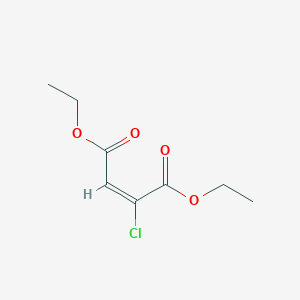

Diethyl Chloromaleate is a chemical compound with the molecular formula C8H11ClO4 and a molecular weight of 206.62 g/mol . It is a colorless to pale yellow liquid with a volatile nature and a pungent odor. This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water . This compound is commonly used in organic synthesis as a diesterification reagent and as an intermediate in the preparation of other organic compounds .

准备方法

Diethyl Chloromaleate can be synthesized through the reaction of maleic anhydride with hydrogen chloride gas. The process involves dissolving maleic anhydride in an organic solvent and then slowly introducing hydrogen chloride gas under controlled conditions . The reaction proceeds as follows:

C4H2O3+HCl→C4H3ClO3

The resulting product is then esterified with ethanol to form this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality of the final product .

化学反应分析

Substitution Reactions with Amines

Diethyl chloromaleate reacts with primary and secondary amines to form substituted maleate derivatives. For example:

-

Reaction with diethylamine :

In toluene at 80–85°C, this compound reacts with diethylamine to yield diethyl diethylaminomaleate and diethyl 2-chloro-3-diethylaminosuccinate in a 7.5:1 ratio. This reaction proceeds via nucleophilic substitution at the chlorine atom .

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Major Product |

|---|---|---|---|---|---|

| Diethylamine | Toluene | 80–85°C | 11 | 85 | Diethyl diethylaminomaleate |

Isomerization to Fumarate Derivatives

This compound undergoes acid-catalyzed isomerization to form diethyl chlorofumarate . For example:

-

Phosphorus oxychloride (POCl₃) catalysis :

Heating this compound with POCl₃ at 115–125°C for 2.5 hours yields diethyl chlorofumarate with a crystallizing point of 2.2°C and 97.9% efficiency .

| Catalyst | Temperature | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| POCl₃ (0.02 mol) | 115–125°C | 2.5 | 97.9 | Diethyl chlorofumarate |

Cycloaddition and Domino Reactions

This compound participates in K₂CO₃-catalyzed domino reactions to synthesize heterocyclic compounds:

-

Formation of 2,3-dihydrobenzofurans :

The compound reacts with β-mercapto amines under basic conditions, leading to cyclized products via Michael addition and subsequent ring closure .

Hydrolysis and Stability

This compound hydrolyzes in the presence of water or moisture:

-

Hydrolysis products :

The ester groups hydrolyze to yield maleic acid and ethanol , while the chlorine substituent may remain intact or further react depending on conditions .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to related esters:

| Compound | Key Reactivity Difference |

|---|---|

| Diethyl maleate | Lacks chlorine, leading to slower electrophilic reactions |

| Diethyl fumarate | Trans-configuration reduces cycloaddition efficiency |

| Diethyl chloromalonate | Higher electrophilicity at the β-carbon due to ester groups |

科学研究应用

Organic Synthesis

Diethyl chloromaleate is extensively used in organic synthesis for the following applications:

- Michael Addition Reactions : DCM acts as an electrophile in Michael addition reactions, allowing for the formation of carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules.

- Cycloaddition Reactions : DCM can participate in cycloaddition reactions, which are essential for synthesizing cyclic compounds. For example, it has been used in the preparation of functionalized 2,3-dihydrobenzofurans through K2CO3-catalyzed domino reactions .

- Formation of Heterocycles : The compound is also involved in the synthesis of heterocyclic compounds, such as thiazines and thiapterins, through reactions with beta-mercapto amines .

Polymer Chemistry

DCM plays a significant role in polymer chemistry, particularly in copolymerization processes:

- Copolymers with Vinyl Monomers : DCM can be copolymerized with various vinyl monomers to create materials with tailored properties. Studies have demonstrated its reactivity compared to other maleic derivatives, influencing the physical properties of the resulting copolymers .

- Thermodynamic Properties : Research has focused on the thermodynamic and kinetic properties of copolymer solutions involving DCM, providing insights into the behavior of these materials under different conditions .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Synthesis of Bioactive Compounds : DCM has been utilized to synthesize bioactive compounds that exhibit pharmacological activities. Its derivatives may possess anti-inflammatory or anticancer properties, making them candidates for further development .

Case Study 1: Synthesis of Functionalized Benzofurans

A study demonstrated the use of this compound in K2CO3-catalyzed domino reactions to synthesize functionalized benzofurans. The reaction conditions were optimized to achieve high yields and selectivity .

Case Study 2: Copolymerization Studies

Research on the copolymerization of this compound with styrene revealed significant differences in reactivity compared to other maleic derivatives. This study provided valuable data on how varying conditions affect polymer composition and properties .

作用机制

The mechanism of action of Diethyl Chloromaleate involves its reactivity with nucleophiles and its ability to undergo esterification and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

相似化合物的比较

Diethyl Chloromaleate can be compared with other similar compounds, such as:

Diethyl Maleate: Similar in structure but lacks the chlorine atom.

Diethyl Fumarate: An isomer of Diethyl Maleate with different reactivity.

Diethyl Chloromalonate: Contains a similar ester functional group but with different reactivity due to the presence of a chlorinated malonate moiety.

This compound is unique due to its specific reactivity patterns and its applications in various fields of research and industry .

生物活性

Diethyl chloromaleate (DCM) is a chemical compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of DCM, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is an alkylating agent derived from maleic acid. Its structure allows it to interact with various biological macromolecules, leading to significant biochemical effects.

DCM primarily acts as a nucleophile in biological systems, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This property is critical in its role as a potential drug candidate. The following mechanisms are notable:

- Alkylation of Nucleophiles : DCM can alkylate amino acids such as cysteine and histidine in proteins, potentially altering their function.

- Inhibition of Enzymatic Activity : By modifying active sites, DCM can inhibit enzymes involved in crucial metabolic pathways.

- Interaction with DNA : DCM may also interact with DNA, leading to cross-linking or strand breaks, which can affect cellular replication and repair mechanisms.

Antitumor Activity

DCM has been studied for its antitumor properties. Research indicates that DCM can induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : DCM treatment has shown to cause G2/M phase arrest in various cancer cell lines.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed following DCM treatment, leading to oxidative stress and subsequent cell death.

Table 1: Summary of Antitumor Effects of this compound

| Study | Cell Line | Mechanism of Action | Outcome |

|---|---|---|---|

| HeLa | Apoptosis via ROS | Significant reduction in cell viability | |

| MCF-7 | Cell cycle arrest | Induction of G2/M phase arrest | |

| A549 | DNA damage | Increased apoptosis rates |

Antimicrobial Activity

DCM exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth by disrupting cellular membranes and interfering with metabolic processes.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Metabolic interference |

| Candida albicans | 16 µg/mL | Cell wall synthesis inhibition |

Case Studies

Several case studies highlight the potential therapeutic applications of DCM:

- Case Study 1 : A study on the effects of DCM on breast cancer cells demonstrated significant apoptosis induction and cell cycle arrest, suggesting its potential as an adjunct therapy in cancer treatment.

- Case Study 2 : Research involving DCM's antimicrobial properties showed promising results against resistant bacterial strains, indicating its potential use in treating infections caused by multidrug-resistant organisms.

Safety and Toxicity

While DCM shows promise as a therapeutic agent, its safety profile must be considered. Toxicological studies have indicated that high doses may lead to cytotoxic effects in normal cells. Therefore, further research is needed to establish safe dosing regimens and minimize adverse effects.

属性

IUPAC Name |

diethyl (E)-2-chlorobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEQTGMCAHZUNJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C(=O)OCC)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-10-8 | |

| Record name | NSC15759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。